2-(Thiophen-2-YL)pyrimidine-5-carbonitrile
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Overview
Description
2-(Thiophen-2-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene group at the 2-position and a cyano group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-YL)pyrimidine-5-carbonitrile typically involves the condensation of appropriate aldehydes with thiourea and ethyl cyanoacetate in ethanol, in the presence of anhydrous potassium . This reaction yields intermediates such as 6-(thiophen-2-yl)-2-thiouracil-5-carbonitrile, which can be further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This would include scaling up the reaction, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-YL)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-YL)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis . This inhibition disrupts the folate pathway, leading to the suppression of cell proliferation, which is particularly useful in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
6-(Thiophen-2-yl)-2-thiouracil-5-carbonitrile: Another thiophene-substituted pyrimidine derivative.
2-Phenylpyridine: A structurally similar compound with a phenyl group instead of a thiophene.
2-(Benzo[b]thiophen-2-yl)pyridine: A compound with a benzo[b]thiophene group instead of a simple thiophene.
Uniqueness
2-(Thiophen-2-YL)pyrimidine-5-carbonitrile stands out due to its unique combination of a thiophene ring and a cyano group on the pyrimidine scaffold. This structural arrangement imparts distinct electronic properties and reactivity, making it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C9H5N3S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-thiophen-2-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H5N3S/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H |
InChI Key |
DORHGMGYFCAAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
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